N'-(1-(4-Methoxyphenyl)ethylidene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide
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Overview
Description
N’-[(E)-1-(4-methoxyphenyl)ethylidene]-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide is a complex organic compound with the molecular formula C19H17N5O4 and a molecular weight of 379.378 g/mol . This compound is known for its unique structural features, which include a pyrazole ring, a nitrophenyl group, and a methoxyphenyl group. It is primarily used in scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of N’-[(E)-1-(4-methoxyphenyl)ethylidene]-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide typically involves the condensation of 4-methoxybenzaldehyde with 3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide under specific reaction conditions . The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as acetic acid, at elevated temperatures. The product is then purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
N’-[(E)-1-(4-methoxyphenyl)ethylidene]-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.
Scientific Research Applications
N’-[(E)-1-(4-methoxyphenyl)ethylidene]-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and biological activities.
Mechanism of Action
The mechanism of action of N’-[(E)-1-(4-methoxyphenyl)ethylidene]-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as inhibition of cell growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
N’-[(E)-1-(4-methoxyphenyl)ethylidene]-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide can be compared with other similar compounds, such as:
- N’-[(E)-1-(4-methylphenyl)ethylidene]-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide
- N’-[(E)-1-(4-hydroxyphenyl)ethylidene]-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide
- N’-[(E)-1-(4-ethoxyphenyl)ethylidene]-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide
These compounds share similar structural features but differ in their substituents, which can lead to variations in their chemical and biological properties .
Properties
CAS No. |
303106-89-0 |
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Molecular Formula |
C19H17N5O4 |
Molecular Weight |
379.4 g/mol |
IUPAC Name |
N-[(E)-1-(4-methoxyphenyl)ethylideneamino]-3-(3-nitrophenyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C19H17N5O4/c1-12(13-6-8-16(28-2)9-7-13)20-23-19(25)18-11-17(21-22-18)14-4-3-5-15(10-14)24(26)27/h3-11H,1-2H3,(H,21,22)(H,23,25)/b20-12+ |
InChI Key |
FDADMNYRRQPEBO-UDWIEESQSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC(=NN1)C2=CC(=CC=C2)[N+](=O)[O-])/C3=CC=C(C=C3)OC |
Canonical SMILES |
CC(=NNC(=O)C1=CC(=NN1)C2=CC(=CC=C2)[N+](=O)[O-])C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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